molecular formula C16H21N3OS B14706329 2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 22916-54-7

2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B14706329
CAS No.: 22916-54-7
M. Wt: 303.4 g/mol
InChI Key: PZBSJGWNLUCYPX-UHFFFAOYSA-N
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Description

2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of a benzimidazole derivative with a thiazole precursor. One common method involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature to form 1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone . This intermediate can then be reacted with dipropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,2-a]benzimidazole derivatives.

    Substitution: Formation of substituted thiazolo[3,2-a]benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory properties.

Mechanism of Action

The mechanism of action of 2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it may modulate the immune response by affecting the production of cytokines and other immune mediators.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anti-inflammatory and immunomodulatory properties.

    6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone: Used as an intermediate in the synthesis of various thiazolo[3,2-a]benzimidazole derivatives.

Uniqueness

2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to the presence of the dipropylamino group, which may enhance its biological activity and selectivity. This structural feature distinguishes it from other thiazolo[3,2-a]benzimidazole derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

22916-54-7

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(dipropylamino)methyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H21N3OS/c1-3-9-18(10-4-2)11-14-15(20)19-13-8-6-5-7-12(13)17-16(19)21-14/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

PZBSJGWNLUCYPX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1C(=O)N2C3=CC=CC=C3N=C2S1

Origin of Product

United States

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